molecular formula C10H13FN2O5 B15093644 3'-Deoxy-3'-fluoro-5-methyl-xylo-uridine

3'-Deoxy-3'-fluoro-5-methyl-xylo-uridine

Cat. No.: B15093644
M. Wt: 260.22 g/mol
InChI Key: XFLCLDYCKOUGAR-UHFFFAOYSA-N
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Description

3’-Deoxy-3’-fluoro-5-methyl-xylo-uridine is a purine nucleoside analogue. Purine nucleoside analogues are compounds that mimic the structure of naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This compound has broad antitumor activity, particularly targeting indolent lymphoid malignancies. The anticancer mechanisms of 3’-Deoxy-3’-fluoro-5-methyl-xylo-uridine rely on the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Deoxy-3’-fluoro-5-methyl-xylo-uridine involves several steps, starting from readily available precursors. The key steps typically include:

    Fluorination: Introduction of the fluorine atom at the 3’ position of the sugar moiety.

    Methylation: Addition of a methyl group at the 5 position of the uridine base.

    Deoxygenation: Removal of the hydroxyl group at the 3’ position to form the deoxy derivative.

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of 3’-Deoxy-3’-fluoro-5-methyl-xylo-uridine typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

3’-Deoxy-3’-fluoro-5-methyl-xylo-uridine undergoes various chemical reactions, including:

    Oxidation: Conversion of the compound to its oxidized form.

    Reduction: Reduction of the compound to its reduced form.

    Substitution: Replacement of functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3’-Deoxy-3’-fluoro-5-methyl-xylo-uridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3’-Deoxy-3’-fluoro-5-methyl-xylo-uridine involves its incorporation into DNA during replication. This incorporation disrupts the normal synthesis of DNA, leading to the inhibition of cell proliferation and the induction of apoptosis. The molecular targets of this compound include DNA polymerases and other enzymes involved in DNA synthesis. The pathways affected by 3’-Deoxy-3’-fluoro-5-methyl-xylo-uridine include those related to cell cycle regulation and programmed cell death .

Comparison with Similar Compounds

Similar Compounds

    3’-Deoxy-3’-fluoro-thymidine: Another fluorinated nucleoside analogue with similar anticancer properties.

    5-Fluorouracil: A widely used chemotherapeutic agent that also targets DNA synthesis.

    Cytarabine: A nucleoside analogue used in the treatment of certain leukemias.

Uniqueness

3’-Deoxy-3’-fluoro-5-methyl-xylo-uridine is unique in its specific structure, which combines the properties of fluorination, methylation, and deoxygenation.

Properties

IUPAC Name

1-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O5/c1-4-2-13(10(17)12-8(4)16)9-7(15)6(11)5(3-14)18-9/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLCLDYCKOUGAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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